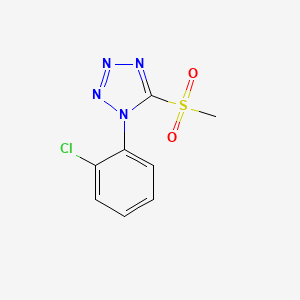

1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7ClN4O2S |

|---|---|

Peso molecular |

258.69 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-5-methylsulfonyltetrazole |

InChI |

InChI=1S/C8H7ClN4O2S/c1-16(14,15)8-10-11-12-13(8)7-5-3-2-4-6(7)9/h2-5H,1H3 |

Clave InChI |

USMNYAYMJDKOMU-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(2-clorofenil)-5-(metilsulfonil)-1H-tetrazol típicamente implica los siguientes pasos:

Formación del Anillo de Tetrazol: Esto se puede lograr haciendo reaccionar 2-clorofenilhidrazina con azida de sodio en presencia de un ácido adecuado, como el ácido clorhídrico, para formar el anillo de tetrazol.

Introducción del Grupo Metilsulfonil: El grupo metilsulfonil se puede introducir a través de una reacción de sulfonilación usando cloruro de metilsulfonil en presencia de una base como la trietilamina.

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions, facilitated by electron-withdrawing groups that stabilize transition states. Key findings include:

-

Catalytic [3+2] reactions with nitriles using Fe₃O₄@PMO-ICS-ZnO nanocatalysts achieve 85–99% yields for tetrazole derivatives under microwave irradiation .

-

Reaction kinetics show 160°C for 1 hour in i-PrOH/water (3:1) optimizes cycloaddition between aryl nitriles and sodium azide .

Table 1: Solvent effects on cycloaddition yields

| Solvent System | Temperature | Yield (%) |

|---|---|---|

| i-PrOH/H₂O (3:1) | 160°C | 99 |

| DMSO | 85°C | 94 |

| MeOH | RT | 58 |

Nucleophilic Substitutions

The methylsulfonyl group enhances electrophilicity at the tetrazole C5 position:

-

Hydrolysis : Reacts with aqueous NaOH to form 5-hydroxy derivatives, though slower than non-sulfonylated analogs due to steric hindrance.

-

Alkylation : Selective N2-alkylation occurs with alkyl halides in DMF, yielding 1,5-disubstituted tetrazoles (e.g., 72% yield with ethyl bromide) .

Multicomponent Reactions (MCRs)

This compound serves as a precursor in high-order MCRs:

-

Six-component reactions with aldehydes, amines, and alkynes produce linked tetrazole-triazole hybrids (Fig. 1 ) .

-

UT-4CR (Ugi-tetrazole): Reacts with isocyanides, amines, and ketones to form benzodiazepine-tetrazole hybrids (Scheme 1 ) .

Mechanistic pathway :

-

Knoevenagel condensation forms α,β-unsaturated intermediates.

-

[3+2] cycloaddition with azide ions completes tetrazole ring formation .

Catalytic Transformations

Heterogeneous catalysts improve efficiency and recyclability:

-

Cu(II)/CAES : Achieves 96% yield in DMSO for aryl nitrile cycloadditions .

-

Pd/Co@CNT NPs : Enables microwave-assisted reactions in 10 minutes with near-quantitative yields .

Table 2: Catalyst performance comparison

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Fe₃O₄@PMO-ICS-ZnO | 10 min | 99 |

| Cu(II)/CAES | 12 h | 96 |

| Amberlyst-15 | 12 h | 94 |

Substituent-Directed Reactivity

The 2-chlorophenyl and methylsulfonyl groups influence regioselectivity:

-

Electron-withdrawing effects : Stabilize intermediates in nucleophilic aromatic substitutions, favoring para-substitution.

-

Steric effects : Hindrance at C5 reduces reactivity toward bulky electrophiles compared to 5-unsubstituted tetrazoles .

Biological Activity Correlation

While not a direct reaction, structural features correlate with pharmacological interactions:

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles and has potential applications in pharmaceuticals and agrochemicals. Tetrazoles are valuable due to their high nitrogen content and stability. Research indicates that tetrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

Potential Applications

This compound has potential applications in the following areas:

- Pharmaceuticals: Tetrazole derivatives are investigated as calcium channel blockers and their potential applications in managing conditions like epilepsy.

- Agrochemicals: Tetrazoles are known for their use in agrochemicals.

Reactivity

The reactivity of this compound can be attributed to its functional groups. The tetrazole moiety can participate in nucleophilic substitutions, cycloadditions, and other reactions typical of heterocycles. It can undergo hydrolysis or react with electrophiles due to the presence of the sulfonyl group. Additionally, the chlorophenyl group can participate in electrophilic aromatic substitutions, enhancing the compound's versatility in synthetic applications.

Biological Activities of Tetrazole Derivatives

Research indicates that tetrazole derivatives exhibit a range of biological activities. Compounds similar to this compound have shown effectiveness against various bacterial strains and have been explored for their potential in treating neurological disorders.

Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . A series of novel tetrazoles containing 1,2,3-thiadiazole derivatives were synthesized, and bioassay tests indicated that most of the target compounds had higher anti-TMV activity than that of ribavirin at 100 μg/mL . Compounds also showed an equivalent protection effect to ribavirin in vivo at 100 μg/mL, suggesting that the newly synthesized tetrazole-containing 1,2,3-thiadiazole derivatives possess good potential bioactivities and are worthy of further study in pesticide development .

Docking Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological profile. Docking studies have been employed to predict how this compound interacts with various receptors or enzymes involved in disease pathways. Such studies provide insights into its mechanism of action and help identify potential side effects or interactions with other drugs.

Comparison with Other Tetrazoles

The presence of both a chlorophenyl and a methylsulfonyl group in this compound distinguishes it from other tetrazoles, potentially enhancing its biological activity and versatility in applications.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1H-tetrazole | Simple phenyl group | Antimicrobial properties |

| 5-(4-Chlorophenyl)-1H-tetrazole | Contains a chlorophenyl substituent | Anticonvulsant activity |

| 4-{5-(4-Methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide | Contains methoxy group and sulfonamide | Potential anti-inflammatory effects |

Mecanismo De Acción

El mecanismo por el cual 1-(2-clorofenil)-5-(metilsulfonil)-1H-tetrazol ejerce sus efectos depende de su aplicación específica:

Inhibición Enzimática: El compuesto puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato.

Modulación de Receptores: Puede interactuar con receptores específicos en la superficie de las células, alterando las vías de transducción de señales y afectando las respuestas celulares.

Compuestos Similares:

1-Fenil-5-(metilsulfonil)-1H-tetrazol: Carece del sustituyente cloro, lo que puede afectar su reactividad y actividad biológica.

1-(2-clorofenil)-1H-tetrazol: Carece del grupo metilsulfonil, lo que puede influir en su solubilidad e interacción con objetivos biológicos.

Singularidad: 1-(2-clorofenil)-5-(metilsulfonil)-1H-tetrazol es único debido a la combinación de los grupos 2-clorofenil y metilsulfonil, que confieren propiedades químicas específicas y potenciales actividades biológicas que son distintas de las de los compuestos similares.

Esta descripción general detallada proporciona una comprensión exhaustiva de 1-(2-clorofenil)-5-(metilsulfonil)-1H-tetrazol, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Comparación Con Compuestos Similares

Positional Isomers: 2-Chloro vs. 3-Chloro vs. 4-Chloro Phenyl Derivatives

- 1-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole (CAS: SY352360):

Substituting the chlorine at the 3-position reduces steric hindrance compared to the 2-position. This positional change may enhance binding to planar active sites in biological targets due to reduced ortho-substituent interference . - The molecular weight (317.17 g/mol) is higher due to the extended structure, which may impact solubility .

Substituent Type: Methylsulfonyl vs. Methoxy vs. Methyl

- 1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole (CAS: 713500-84-6):

The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -SO₂CH₃. This difference alters the tetrazole ring’s acidity (pKa) and reactivity in nucleophilic substitutions . - 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole :

Replacing -SO₂CH₃ with -CH₃ (methyl) reduces polarity, decreasing solubility in aqueous media. The molecular weight is lower (208.65 g/mol), and the compound may exhibit weaker binding to polar targets .

Physicochemical Properties

Actividad Biológica

1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific tetrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 247.71 g/mol

- Functional Groups : Tetrazole ring, chlorophenyl group, methylsulfonyl group.

Anticholinesterase Activity

Research indicates that certain tetrazole derivatives exhibit anticholinesterase activity, which is significant for the treatment of neurodegenerative diseases like Alzheimer's. In a study evaluating various tetrazole derivatives, compounds with electron-donating groups, such as methyl and chloro substituents, showed enhanced inhibitory effects on acetylcholinesterase (AChE) activity. For instance, while this compound was not directly tested in this context, related compounds demonstrated inhibition percentages ranging from 12.96% to 29.56% at specific concentrations .

Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. A review highlighted that 5-substituted tetrazoles demonstrated in vitro antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The presence of the methylsulfonyl group may enhance the compound's efficacy against bacterial infections .

The mechanism by which tetrazoles exert their biological effects can vary widely depending on their structure. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing receptor interactions and enhancing pharmacological profiles. The ability of the nitrogen atoms in the tetrazole ring to participate in hydrogen bonding is crucial for its interaction with biological targets .

Study 1: Antimicrobial Efficacy

In a study examining the antibacterial activity of various tetrazole derivatives, compounds similar to this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with halogen substitutions exhibited notable antibacterial properties, suggesting that the chlorophenyl moiety could contribute positively to the compound's effectiveness .

Study 2: Anticancer Activity

Another investigation into tetrazole derivatives revealed promising anticancer activities against human liver carcinoma cell lines (HepG2). The presence of specific substituents was found to enhance cytotoxic effects, indicating potential therapeutic applications in oncology for compounds similar to this compound .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticholinesterase | Related Tetrazoles | 0.054 µM (Donepezil) | Inhibition percentages vary; some compounds active |

| Antibacterial | Various Tetrazoles | MIC < 100 µg/mL | Effective against E. coli, S. aureus |

| Anticancer | Tetrazole Derivatives | Varies | Effective against HepG2 cell lines |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole and structurally related compounds?

A heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C has been validated for analogous tetrazole derivatives. This method involves coupling chlorobenzyl-oxy-phenyl-ethyl-thio intermediates with substituted chlorobenzoyl chlorides, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid for purification . Alternative routes include Suzuki-Miyaura cross-coupling for aromatic C–C bond formation, which is critical for introducing substituents on the tetrazole ring .

Q. How can the structural and functional group integrity of this compound be confirmed experimentally?

Key characterization techniques include:

- IR Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole ring (C–N stretching, ~1450–1500 cm⁻¹) vibrations.

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for 2-chlorophenyl) and methylsulfonyl protons (δ 3.1–3.3 ppm).

- X-Ray Crystallography : Resolve crystal packing and confirm substituent geometry using SHELX software for refinement .

Q. What biological activities are associated with 5-substituted 1H-tetrazoles, and how can these guide research on this compound?

Tetrazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The methylsulfonyl group may enhance metabolic stability and ligand-receptor interactions, as seen in bioisosteric replacements for carboxylic acids in drug design . Preliminary assays should include in vitro cytotoxicity (e.g., MTT assay) and enzyme inhibition studies (e.g., COX-2 or metalloproteases) .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina optimize the study of this compound’s interactions with biological targets?

AutoDock Vina improves docking accuracy and speed via a scoring function that accounts for van der Waals, hydrogen bonding, and electrostatic interactions. For example:

- Grid Parameterization : Define binding pockets using the methylsulfonyl group as a polar anchor.

- Multithreading : Accelerate virtual screening against libraries (e.g., ZINC15) to identify analogs with enhanced affinity .

- Validation : Compare docking poses with crystallographic data (if available) to refine force field parameters .

Q. What strategies address contradictions in synthetic yield or biological activity data across studies?

- Reaction Optimization : Vary catalysts (e.g., nano-TiCl4·SiO₂ vs. TBAF) to improve regioselectivity and yield .

- Data Normalization : Control variables such as solvent polarity (e.g., DMSO vs. PEG-400) and temperature gradients .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility in biological assays, particularly when comparing tetrazole derivatives with differing substituents .

Q. How can Hirshfeld Surface Analysis and crystallographic data inform the design of stable derivatives?

Hirshfeld analysis quantifies intermolecular contacts (e.g., C–H···O, π–π stacking) that stabilize crystal lattices. For 1-(2-chlorophenyl) derivatives:

- Packing Efficiency : The chlorophenyl group may enhance hydrophobic interactions, while the methylsulfonyl group participates in hydrogen bonding.

- Thermal Stability : Correlate melting points with intermolecular contact densities to predict derivative stability .

Q. What mechanistic insights govern the formation of tetrazole rings in such compounds?

The Huisgen cycloaddition between nitriles and azides is a foundational mechanism. Key factors include:

- Catalysis : Lewis acids (e.g., ZnBr₂) or heterogeneous catalysts (e.g., Bleaching Earth Clay) lower activation energy.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor dipole stabilization of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.